4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-2-4-7(5-3-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXHSNRDOBCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 4-Thioureidobenzenesulfonamide
- Starting Material: 4-Aminobenzenesulfonamide (sulfanilamide).
- Reaction: Sulfanilamide reacts with potassium thiocyanate (KSCN) in aqueous acidic medium under reflux to yield 4-thioureidobenzenesulfonamide .
- Conditions: Reflux at 70°C for 3 hours.
- Outcome: Precipitate formation upon cooling, purified by filtration.
- Characterization: Confirmed via NMR and HRMS, with typical δ values and m/z consistent with the structure.
Step 2: Methylation of Thiourea Intermediate
- Reaction: The thiourea derivative is methylated using methyl iodide (MeI) in DMF.
- Conditions: Heated at 40°C for 2.5 hours.
- Outcome: Formation of methylated intermediate potassium cyano(4-sulfamoylphenyl)amide .
- Purpose: This methylation activates the thiourea for subsequent cyclization.
Step 3: Cyclization to Hydantoin Derivative
- Reaction: The methylated intermediate reacts with ethyl 2-bromoacetate.
- Conditions: Heated at 65°C for 3.5 hours.
- Outcome: Cyclization yields 4-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide (compound 6 ).
- Note: The cyclization forms the hydantoin core, a key pharmacophore.
Step 4: N-alkylation/Benzylation of Hydantoin
- Reaction: Compound 6 undergoes N-alkylation or benzylation with various alkyl, allyl, or benzyl halides (7a–n ).
- Conditions: Use of potassium carbonate (K₂CO₃) in DMF at room temperature, stirring for 3–5 hours.
- Outcome: Diversified hydantoin derivatives (8a–n ), with yields ranging from 34% to 61%.
- Confirmation: Structures confirmed via NMR and HRMS, with high purity (>95% HPLC).
Data Tables and Research Findings
| Step | Reaction Conditions | Key Reagents | Yield / Purity | Characterization Techniques |
|---|---|---|---|---|
| 1. Sulfonamide formation | Reflux at 70°C, 3 h | KSCN, aqueous HCl | 31% | 1H NMR, 13C NMR, HRMS |
| 2. Methylation | MeI, 40°C, 2.5 h | MeI | 70% | NMR, HRMS |
| 3. Cyclization | Ethyl 2-bromoacetate, 65°C, 3.5 h | Ethyl 2-bromoacetate | 92% | NMR, HRMS |
| 4. N-alkylation | Alkyl/benzyl halides, RT, 3–5 h | K₂CO₃ | 34–61% | NMR, HRMS |
Research Findings on Preparation and Optimization
- Selectivity and Yield: The N-alkylation step is crucial for diversifying the hydantoin moiety, with reaction conditions optimized to maximize yield and purity.
- Structural Confirmation: All intermediates and final compounds were characterized by NMR (both 1H and 13C) and HRMS, ensuring structural integrity.
- Purity: Final compounds achieved >95% purity as confirmed by HPLC analysis.
Notes on Methodology
- The synthesis leverages the reactivity of thioureas and their methylation to facilitate cyclization.
- The use of potassium carbonate as a base promotes selective N-alkylation.
- The approach allows for structural diversification, enabling structure-activity relationship (SAR) studies.
Supporting Research Data
- The synthesis route is consistent with methods reported for hydantoin derivatives in medicinal chemistry literature, emphasizing the importance of regioselectivity and purity.
- Similar approaches have been employed in the synthesis of hydantoin-based CA inhibitors, demonstrating the versatility of this route.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the imidazolidinone ring, forming corresponding carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or other derivatives.
-
Substitution: : The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3, H2SO4) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield 4-(4-carboxy-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide, while reduction of the sulfonamide group could produce 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonic acid.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : The sulfonamide group is well-documented for its antibacterial properties. Research has shown that compounds containing this group can inhibit bacterial growth by interfering with folic acid synthesis.
- Anti-inflammatory Effects : Studies indicate that derivatives of sulfonamides can exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Cancer Research
- Radiosensitization : Some studies have investigated the use of imidazolidine derivatives in enhancing the efficacy of radiotherapy. The compound may act as a radiosensitizer, increasing the susceptibility of cancer cells to radiation damage .
- Targeted Drug Delivery : The unique structure of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide allows for modifications that can improve drug delivery systems targeting tumor cells.
Material Science
- Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties due to its ability to form stable bonds with various substrates. This application is particularly relevant in creating high-performance materials for industrial uses.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. The research demonstrated that 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide exhibited significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent .
Case Study 2: Radiosensitization in Cancer Therapy
Research conducted at the University of Kentucky investigated the radiosensitizing effects of imidazolidine derivatives on cancer cells. The study found that treatment with the compound increased the effectiveness of radiation therapy in vitro, leading to enhanced cell death in tumor cells compared to controls .
Data Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against E. coli and S. aureus |
| Cancer Treatment | Radiosensitization | Enhanced efficacy of radiation therapy |
| Material Science | Polymer Synthesis | Potential for creating high-performance materials |
Mechanism of Action
The mechanism of action of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, disrupting the normal function of the enzyme.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs like trifluoromethyl (Compound 63) or cyano (Compound 64) exhibit lower yields (54–43%) due to steric hindrance or reduced nucleophilicity .
- Heterocyclic Substituents : Pyridine (Compound 80) and thiophene (Compound 83) derivatives show moderate to low yields (12–39%), likely due to competing side reactions in polar aprotic solvents like DMF .
- Fluorinated Analogues : Fluorine-containing derivatives (Compounds 44, 51, 82) achieve higher yields (65–80%), attributed to enhanced electrophilicity of the keto group in bromoacetyl intermediates .
Antimicrobial Efficacy
While explicit MIC (Minimum Inhibitory Concentration) data are absent in the provided evidence, structural features correlate with hypothesized activity:
- Sulfonamide Group : Enhances binding to bacterial dihydropteroate synthase (DHPS), a target for sulfa drugs, via hydrogen bonding and π-π stacking .
- Fluorine Substituents : Compounds 44 and 51 likely exhibit improved bioavailability and membrane penetration due to fluorine’s lipophilicity .
- Heterocyclic Moieties : Thiophene (Compound 83) and pyridine (Compound 80) may target Gram-negative pathogens by interacting with outer membrane proteins .
Physicochemical Properties
- Solubility : The parent compound’s solubility in DMF and THF (used in syntheses) suggests moderate polarity, while fluorinated derivatives (e.g., Compound 63) show increased lipophilicity (logP > 2.5) .
- Stability: The imidazolidinone ring’s rigidity (evidenced by $ ^{13}C $ NMR δ 174–192 ppm for carbonyls) contributes to thermal stability up to 200°C .
Discussion and Future Perspectives
The structural flexibility of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide allows for tailored modifications to optimize antimicrobial activity. For instance:
- EWG Optimization : Introducing sulfone or nitro groups could enhance target binding affinity .
- Biological Testing: Future studies should evaluate derivatives against ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to identify lead candidates .
- Synergistic Formulations : Combining sulfonamide derivatives with β-lactamase inhibitors may overcome resistance mechanisms .
Biological Activity
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is part of a larger class of sulfonamides that exhibit various pharmacological effects, including anti-inflammatory, antibacterial, and antitumor activities.
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : C10H11N3O4S
- CAS Number : 1258650-59-7
- Molecular Weight : 273.27 g/mol
Biological Activity Overview
Research has indicated that sulfonamide derivatives, including this compound, possess significant biological activities. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. They inhibit bacterial growth by targeting the folate synthesis pathway. In vitro studies have shown that 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide exhibits effective antibacterial activity against various strains of bacteria, including:
- Escherichia coli
- Staphylococcus aureus
A study reported a Minimum Inhibitory Concentration (MIC) of 0.6 µM against Staphylococcus aureus, indicating potent antimicrobial efficacy .
Antitumor Activity
Recent investigations have focused on the antitumor potential of this compound. In vitro assays demonstrated that it inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, the compound showed:
- IC50 Values : Ranging from 2 to 5 µM in various cancer cell lines.
Table 1 summarizes the antitumor activity across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 3.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 2.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 4.0 | Inhibition of proliferation |
The biological activity of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide is attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. It has been identified as a potential inhibitor of protein tyrosine phosphatase (PTP), which plays a crucial role in cell signaling pathways related to growth and differentiation.
A molecular docking study revealed that the compound binds effectively to PTP1B with a binding affinity comparable to that of known inhibitors . This interaction suggests its potential use in treating insulin resistance and diabetes.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Diabetes Model : In a study involving diabetic rats, administration of the compound improved glucose tolerance and insulin sensitivity significantly .
- Cancer Treatment : In xenograft models, treatment with this sulfonamide resulted in reduced tumor size and increased survival rates compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide, and what reaction conditions critically impact yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide can react with α-bromo ketones (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) in the presence of a base like triethylamine under reflux conditions. Key factors include stoichiometric ratios (e.g., 1:1.5 molar ratio of starting materials), solvent choice (dichloromethane or ethanol), and reaction time (3–19 hours). Catalysts like CuI-zeolite may enhance efficiency. Yield optimization requires careful control of temperature and purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation. The imidazolidinone ring adopts an envelope or twisted conformation, with puckering parameters (e.g., ) and dihedral angles between aromatic rings (e.g., 43.6°–72.3°) providing critical structural insights. Distortions in the sulfonamide group’s tetrahedral geometry (e.g., O–S–O angles of 120.5°) are also quantified via crystallography. Complementary techniques include NMR for verifying substituent connectivity and FTIR for functional group analysis .
Q. What pharmacological activities are associated with this compound, and how are preliminary biological assays designed?
- Methodological Answer : The compound exhibits antimicrobial, antitumor, and enzyme-inhibitory potential. Assays often involve evaluating minimum inhibitory concentrations (MICs) against bacterial strains (e.g., E. coli, S. aureus) or cytotoxicity in cancer cell lines (e.g., MTT assays). For enzyme inhibition (e.g., carbonic anhydrase), UV-Vis spectroscopy monitors substrate conversion rates. Positive controls (e.g., sulfadiazine) and dose-response curves (0.1–100 µM) are essential for validating activity .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what strategies optimize selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the imidazolidinone ring’s substituents (e.g., introducing halogenated or methoxy groups) and varying sulfonamide-linked aromatic moieties. For example, fluorophenyl derivatives (e.g., 4-fluorophenyl ethanone adducts) show improved antimicrobial potency. Computational tools like molecular docking predict binding affinities to targets (e.g., bacterial dihydrofolate reductase), guiding rational design. Selectivity is optimized by balancing hydrophobicity (logP) and hydrogen-bonding capacity .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or cell line variability. Mitigation strategies include:
- Purity Validation : HPLC (>95% purity) and elemental analysis.
- Standardized Assays : Replicating under identical pH, temperature, and solvent conditions (e.g., DMSO concentration ≤1%).
- Orthogonal Assays : Combining MIC tests with time-kill kinetics or biofilm inhibition assays.
- Metabolic Stability Checks : Microsomal incubation to rule out rapid degradation .
Q. How does the compound’s crystal packing influence its physicochemical properties and bioavailability?
- Methodological Answer : X-ray data reveal that van der Waals interactions dominate crystal packing, with absence of strong hydrogen bonds potentially reducing solubility. Computational modeling (e.g., Hirshfeld surface analysis) quantifies intermolecular interactions. To improve bioavailability, co-crystallization with hydrophilic coformers (e.g., cyclodextrins) or salt formation (e.g., sodium sulfonate) is explored. Solubility is experimentally assessed via shake-flask methods in buffers (pH 1.2–7.4) .
Q. What theoretical frameworks guide the design of derivatives targeting specific enzymes (e.g., carbonic anhydrase)?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The "lock-and-key" model informs steric compatibility with enzyme active sites. For carbonic anhydrase inhibition, molecular dynamics simulations analyze zinc coordination geometry. Pharmacophore models prioritize derivatives with sulfonamide moieties positioned for optimal hydrogen bonding to catalytic residues (e.g., Thr199 in human CA-II) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
